molecular formula C17H22N4O3 B7058630 N-[3-(3-hydroxy-4-methylpiperidin-1-yl)-3-oxopropyl]-1H-indazole-3-carboxamide

N-[3-(3-hydroxy-4-methylpiperidin-1-yl)-3-oxopropyl]-1H-indazole-3-carboxamide

Cat. No.: B7058630
M. Wt: 330.4 g/mol
InChI Key: OSEIPDVBTWMTJD-UHFFFAOYSA-N
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Description

N-[3-(3-hydroxy-4-methylpiperidin-1-yl)-3-oxopropyl]-1H-indazole-3-carboxamide is a complex organic compound that features both piperidine and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-hydroxy-4-methylpiperidin-1-yl)-3-oxopropyl]-1H-indazole-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and indazole intermediates. One common method involves the reaction of 3-hydroxy-4-methylpiperidine with a suitable acylating agent to form the corresponding amide. This intermediate is then coupled with an indazole derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-hydroxy-4-methylpiperidin-1-yl)-3-oxopropyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(3-hydroxy-4-methylpiperidin-1-yl)-3-oxopropyl]-1H-indazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-hydroxy-4-methylpiperidin-1-yl)-3-oxopropyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets within the cell. The compound is believed to modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling pathways. This modulation can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-hydroxy-4-methylpiperidin-1-yl)-3-oxopropyl]-1H-indazole-3-carboxamide is unique due to its combination of piperidine and indazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-[3-(3-hydroxy-4-methylpiperidin-1-yl)-3-oxopropyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-11-7-9-21(10-14(11)22)15(23)6-8-18-17(24)16-12-4-2-3-5-13(12)19-20-16/h2-5,11,14,22H,6-10H2,1H3,(H,18,24)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEIPDVBTWMTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1O)C(=O)CCNC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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